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Compound of Interest

Compound Name: Methyl 9-hydroxynonanoate

Cat. No.: B013662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
9-hydroxynonanoate, a valuable bifunctional molecule with applications in polymer chemistry

and as a synthon in organic synthesis. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for methyl 9-
hydroxynonanoate. These values are based on established principles of spectroscopy and

data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.67 s 3H -OCH₃

~3.64 t 2H H-9 (-CH₂OH)

~2.30 t 2H H-2 (-C(=O)CH₂-)

~1.62 p 2H H-3

~1.56 p 2H H-8

~1.25-1.40 m 8H H-4, H-5, H-6, H-7

~1.5 (broad) s 1H -OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~174.4 C-1 (C=O)

~62.9 C-9 (-CH₂OH)

~51.4 -OCH₃

~34.1 C-2

~32.7 C-8

~29.1 C-4, C-5, C-6

~25.7 C-7

~24.9 C-3

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Broad O-H stretch (alcohol)

~2925, ~2855 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1245, ~1170 Strong C-O stretch (ester)

~1055 Medium C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z Relative Intensity Assignment

188 Low [M]⁺ (Molecular Ion)

170 Moderate [M - H₂O]⁺

157 Moderate [M - OCH₃]⁺

129 Moderate [M - H₂O - C₂H₅]⁺

87 High [CH₃OC(=O)(CH₂)₂]⁺

74 High
[CH₃OC(=O)H₂]⁺ (McLafferty

rearrangement)

31 Moderate [OCH₃]⁺

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for long-chain

hydroxy esters like methyl 9-hydroxynonanoate. Instrument parameters should be optimized

for the specific instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of methyl 9-hydroxynonanoate in

0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS)
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as an internal standard (δ 0.00).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field

strength spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-

2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-

decoupled sequence is typically used. Due to the lower natural abundance of ¹³C and longer

relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay (e.g., 2-5 seconds) are generally required.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and correcting the baseline. Integrate the peaks in the ¹H NMR spectrum and

reference the chemical shifts to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As methyl 9-hydroxynonanoate is a liquid at room temperature, the

spectrum can be acquired neat. Place a drop of the neat liquid between two sodium chloride

(NaCl) or potassium bromide (KBr) plates to create a thin film.

Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of

the clean salt plates prior to the sample measurement.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct injection or, more commonly, after separation by gas chromatography

(GC-MS). For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b013662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 30-250.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. Compare the obtained spectrum with spectral libraries if available.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of methyl 9-hydroxynonanoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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